Lipophilicity Advantage: XLogP3 of 1.5 Confers Balanced Polarity vs. Parent Glutarimide and Dicarbonitrile Analogs
The target compound exhibits a computed XLogP3-AA value of 1.5, representing a moderate lipophilicity that balances membrane permeability with aqueous solubility. By comparison, the parent glutarimide 3-azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1, no nitrile group) is predicted to have lower XLogP (estimated ~0.8–1.0 based on structural subtraction of the nitrile contribution), while the 1,5-dicarbonitrile analog 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile (CAS 4355-15-1, MW 231.25, C12H13N3O2) would be expected to have higher XLogP due to the second nitrile group [1]. This intermediate logP positions the mono-carbonitrile as a potentially more favorable starting point for CNS drug discovery where LogP values of 1–3 are generally preferred for blood-brain barrier penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Parent glutarimide (CAS 1130-32-1): estimated XLogP ~0.8–1.0 (no nitrile); Dicarbonitrile (CAS 4355-15-1): predicted higher XLogP (second nitrile increases logP contribution by ~0.3–0.5 units) |
| Quantified Difference | Target compound XLogP ~0.5–0.7 units higher than parent glutarimide; ~0.3–0.5 units lower than dicarbonitrile analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18); comparator values are structurally inferred estimates. No experimental logP measurements identified. |
Why This Matters
For procurement in CNS-focused medicinal chemistry programs, a logP of 1.5 falls within the optimal range for blood-brain barrier penetration, whereas the more polar parent glutarimide may limit CNS exposure and the more lipophilic dicarbonitrile may increase non-specific binding and metabolic liability.
- [1] PubChem Computed Properties for CID 246765. XLogP3-AA = 1.5, Topological Polar Surface Area = 70 Ų, H-Bond Donors = 1, H-Bond Acceptors = 3. https://pubchem.ncbi.nlm.nih.gov/compound/6627-87-8 View Source
- [2] Pajouhesh, H. and Lenz, G.R. (2005) Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2, 541-553. Reviews optimal physicochemical property ranges for CNS drug candidates including LogP 1–3. View Source
